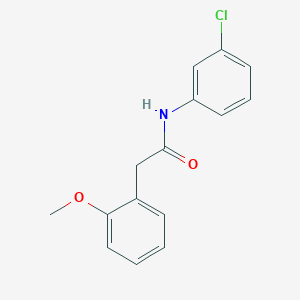
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a synthetic compound used in scientific research. This chemical compound is widely used for its analgesic and anti-inflammatory properties. The chemical structure of CMA is similar to that of acetaminophen, which is a popular over-the-counter pain reliever.
Mécanisme D'action
The exact mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been found to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its low toxicity. It has been found to have a low acute toxicity and is well-tolerated in animal models. Another advantage is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. However, one of the limitations of using N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a treatment for various types of pain and inflammation in humans. Another direction is to study its effects on other physiological processes such as memory and learning. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound with analgesic and anti-inflammatory properties that has been widely used in scientific research. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and results in reduced inflammation and pain. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has several biochemical and physiological effects, and its low toxicity makes it a useful tool for studying pain and inflammation. However, more research is needed to fully understand its potential as a treatment for various conditions and its potential side effects.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzoyl chloride and 2-methoxyphenylacetic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 128-129°C.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been widely used in scientific research for its analgesic and anti-inflammatory properties. It has been found to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and cancer pain. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has also been shown to have anticonvulsant and antidepressant effects in animal models.
Propriétés
Nom du produit |
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) |
Clé InChI |
IUJYLZGSCUWAHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



